Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl-
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Overview
Description
Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl- is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl- can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, this compound has shown potential as an antimicrobial, antiviral, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl- include other members of the imidazo[1,2-a]pyrimidine family, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine . These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness: What sets imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl- apart is its specific substitution pattern, which imparts unique biological properties and enhances its potential as a therapeutic agent . This compound’s ability to undergo various chemical modifications further adds to its versatility and usefulness in scientific research .
Properties
CAS No. |
141234-25-5 |
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Molecular Formula |
C17H20N4O2 |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-butyl-5-oxo-1-phenyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-2-3-9-18-15(22)14-12-19-17-20(10-11-21(17)16(14)23)13-7-5-4-6-8-13/h4-8,12H,2-3,9-11H2,1H3,(H,18,22) |
InChI Key |
CDICWFQTSBUXPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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